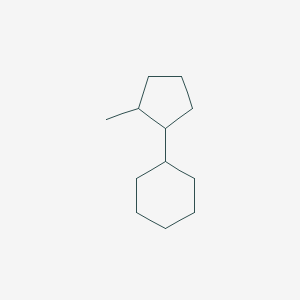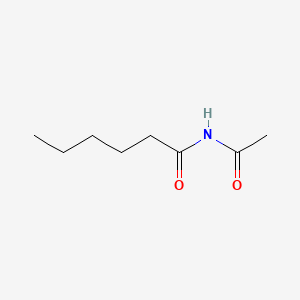![molecular formula C5H13NOS B14727582 1-[(2-Aminoethyl)sulfanyl]propan-2-ol CAS No. 6292-97-3](/img/structure/B14727582.png)
1-[(2-Aminoethyl)sulfanyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Aminoethyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C5H13NOS It is characterized by the presence of an aminoethyl group attached to a sulfanyl (thio) group, which is further connected to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol typically involves the reaction of 2-aminoethanethiol with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified thiol derivatives.
Substitution: Various substituted aminoethyl and sulfanyl derivatives.
Applications De Recherche Scientifique
1-[(2-Aminoethyl)sulfanyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparaison Avec Des Composés Similaires
- 3-[(2-Aminoethyl)sulfanyl]propan-1-ol
- 2,3-Dimercaptopropanol (Dimercaprol)
Comparison: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2,3-Dimercaptopropanol is primarily used as a chelating agent for heavy metal poisoning, this compound has broader applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
6292-97-3 |
|---|---|
Formule moléculaire |
C5H13NOS |
Poids moléculaire |
135.23 g/mol |
Nom IUPAC |
1-(2-aminoethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H13NOS/c1-5(7)4-8-3-2-6/h5,7H,2-4,6H2,1H3 |
Clé InChI |
ORHXBCMUOZNDSY-UHFFFAOYSA-N |
SMILES canonique |
CC(CSCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


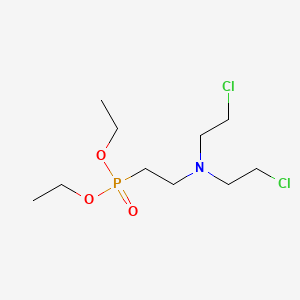
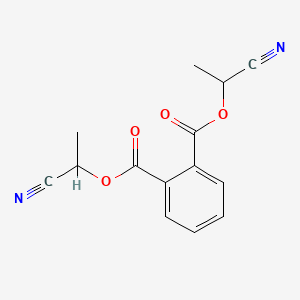
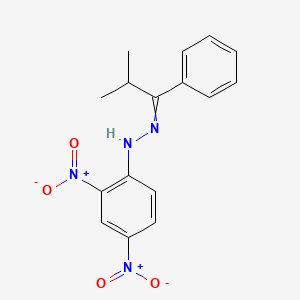
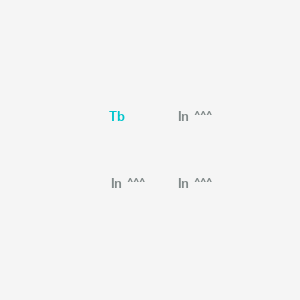

![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
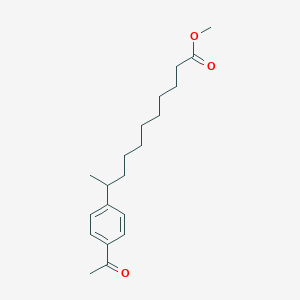
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
